Cas no 92-91-1 (4-Acetylbiphenyl)

4-Acetylbiphenyl structure
4-Acetylbiphenyl structure
4-Acetylbiphenyl
92-91-1
C14H12O
196.244483947754
MFCD00008749
34674
7113

4-Acetylbiphenyl Properties

Names and Identifiers

    • 1-([1,1'-Biphenyl]-4-yl)ethanone
    • 4-Phenylacetophenone
    • 1-(1,1-biphenyl-4-yl)ethanone
    • 4-Biphenylyl methyl ketone
    • 4-Acetylbiphenyl
    • 4-Acetyl-biphenyl
    • p-Phenylacetophenone
    • Ethanone
    • 4-acetylbipheny
    • Acetodiphenyl
    • ACETYLBIPHENYL
    • AURORA KA-7298
    • MESITOIC ACID
    • methyl 4-biphenyl ketone
    • p-Acetylbiphenyl
    • TMBA
    • Ethanone, 1-(1,1'-biphenyl)-4-yl-
    • 4'-Phenylacetophenone
    • 4-Biphenyl methyl ketone
    • 1-(4-phenylphenyl)ethanone
    • Acetophenone, 4'-phenyl-
    • Ethanone, 1-[1,1'-biphenyl]-4-yl-
    • 1-(biphenyl-4-yl)ethanone
    • Ketone, 4-biphenylyl methyl
    • Biphenyl-4-acetophenone
    • 4'-ACETYLBIPHENYL
    • Methyl 4-biphenylyl ketone
    • 4-Phenyl-acetophenon
    • 4-ACETYL BIPHENYL
    • 1-[1,1'-Biphenyl]-4-ylethanone
    • 1-(1,1'-Biphenyl)-4-y
    • 1-[1,1′-Biphenyl]-4-ylethanone (ACI)
    • Acetophenone, 4′-phenyl- (6CI, 7CI, 8CI)
    • Acetophenone, p-phenyl- (4CI)
    • 1,1′-Biphenyl-4-yl methyl ketone
    • 1-(4-Phenylphenyl)ethan-1-one
    • 1-([1,1′-Biphenyl]-4-yl)ethan-1-one
    • 1-Acetyl-4-phenylbenzene
    • 1-Biphenyl-4-ylethanone
    • 4-Acetyl-1,1′-biphenyl
    • 4-Ethanoylbiphenyl
    • 4′-Phenylacetophenone
    • NSC 1875
    • p-Acetylphenyl benzene
    • 1-{1,1'-biphenyl-4-yl}ethan-1-one
    • 4-Acetylbiphenyl, 98%
    • 4-07-00-01407 (Beilstein Handbook Reference)
    • HMS2612G14
    • 1-biphenyl-4-yl-ethanone
    • EINECS 202-202-6
    • DS-6376
    • EU-0000028
    • NSC-1875
    • doi:10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
    • Q63398903
    • SCHEMBL51207
    • 1-[1,1'-Biphenyl]-4-ylethanone #
    • UNII-PX5XEZ9DQD
    • p-Biphenylyl methyl ketone
    • SY003530
    • 1-{[1,1'-biphenyl]-4-yl}ethan-1-one
    • A1025
    • 1-([1,1'-biphenyl]-4-yl)ethan-1-one
    • 92-91-1
    • ACETOPHENONE, P-PHENYL-
    • CHEMBL1522504
    • W-100266
    • DTXCID4031192
    • SMR000203290
    • AC-13470
    • J-650361
    • NCGC00245793-01
    • Opera_ID_1974
    • MFCD00008749
    • PX5XEZ9DQD
    • p-phenyl-acetophenone
    • 4-ACETYL-1,1'-BIPHENYL
    • 4-acetyl-1
    • NCGC00357085-01
    • 4-Acetylbiphenyl, purum, >=95.0% (HPLC)
    • Tox21_303801
    • DB-029000
    • SR-01000388876-1
    • 4-Phenyl-acetophenone
    • NSC1875
    • D71234
    • DTXSID6052619
    • 1-(1,1'-Biphenyl)-4-ylethanone
    • AI3-00897
    • 1,1'-Biphenyl-4-yl methyl ketone
    • 1-(1,1'-biphenyl-4-yl)ethanone
    • Ethanone,1-(1,1'-biphenyl)-4-yl-
    • Z94598497
    • AKOS000119674
    • NS00039504
    • MLS000584126
    • Felbinac impurity A, European Pharmacopoeia (EP) Reference Standard
    • 4-Diphenyl methyl ketone
    • SR-01000388876
    • BRN 1101615
    • 4-acetobiphenyl
    • 4-acetyldiphenyl
    • EN300-18885
    • F0345-3354
    • 4-Acetylbiphenyl (4-Phenylacetophenone)
    • CS-W010593
    • CAS-92-91-1
    • 10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
    • STK084273
    • +Expand
    • MFCD00008749
    • QCZZSANNLWPGEA-UHFFFAOYSA-N
    • 1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
    • O=C(C)C1C=CC(C2C=CC=CC=2)=CC=1
    • 1101615

Computed Properties

  • 196.08900
  • 0
  • 1
  • 2
  • 196.088815
  • 15
  • 207
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.7
  • 2
  • 0
  • 17.1

Experimental Properties

  • 3.55620
  • 17.07000
  • 1.5920 (estimate)
  • Insoluble
  • 168°C/6mmHg(lit.)
  • 116-118 °C (lit.)
  • 168℃/8mm
  • chloroform: soluble10mg/200microlitres, clear, colorless to faintly yellow
  • Powder
  • Soluble in ethanol and acetone, insoluble in water.
  • 1.2510

4-Acetylbiphenyl Security Information

  • AM9662502
  • 2
  • S22-S24/25
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • Store in a cool, dry place. Keep container closed when not in use.
  • 36/37/38
  • Yes

4-Acetylbiphenyl Customs Data

  • 29143900
  • China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Acetylbiphenyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003L3J-5g
4-Acetyl-biphenyl
92-91-1 97%
5g
$4.00 2024-04-20
A2B Chem LLC
AB66511-5g
4-Acetylbiphenyl
92-91-1 97%
5g
$4.00 2024-07-18
abcr
AB113275-25 g
4-Acetylbiphenyl, 98%; .
92-91-1 98%
25g
€58.80 2023-04-05
Alichem
A019112532-1000g
1-([1,1'-Biphenyl]-4-yl)ethanone
92-91-1 95%
1000g
$191.10 2023-08-31
Apollo Scientific
OR315759-100g
4-Biphenyl methyl ketone
92-91-1 97%
100g
£20.00 2024-05-25
Enamine
EN300-18885-0.05g
1-(4-phenylphenyl)ethan-1-one
92-91-1 96%
0.05g
$19.0 2023-09-18
eNovation Chemicals LLC
D780974-500g
4-Acetylbiphenyl
92-91-1 98%
500g
$120 2022-06-08
Life Chemicals
F0345-3354-0.25g
1-{[1,1'-biphenyl]-4-yl}ethan-1-one
92-91-1 95%
0.25g
$18.0 2023-09-07
OTAVAchemicals
1362863-50MG
1-{[1,1'-biphenyl]-4-yl}ethan-1-one
92-91-1 95%
50MG
$29 2023-07-10
TRC
A177755-25g
4-Acetylbiphenyl
92-91-1
25g
$ 58.00 2023-09-09

4-Acetylbiphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1902962-58-6 Solvents: Toluene ;  15 min, rt → 100 °C
Reference
Tandem Suzuki-Miyaura/transfer hydrogenation reaction catalyzed by a Pd-Ru complex bearing an anionic dicarbene
Bitzer, Mario J.; Kuehn, Fritz E.; Baratta, Walter, Journal of Catalysis, 2016, 338, 222-226

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 2400891-28-1 Solvents: Isopropanol ;  2.5 h, 80 °C
Reference
Hetero-Bimetallic Complexes Based on an Anthyridine Ligand Preparation and Catalytic Activity
Lin, Shih-Chieh Aaron; Liu, Yi-Hung; Peng, Shie-Ming; Liu, Shiuh-Tzung, Organometallics, 2020, 39(1), 123-131

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (mesoporous silica-supported, palladium complex) ,  Palladium diacetate Solvents: Dimethylformamide ,  Water ;  20 min, 80 °C
Reference
Pd(OAc)2@SBA-15/PrEn nanoreactor: a highly active, reusable and selective phosphine-free catalyst for Suzuki-Miyaura cross-coupling reaction in aqueous media
Rostamnia, Sadegh; Xin, Hongchuan, Applied Organometallic Chemistry, 2013, 27(6), 348-352

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[Methylenebis[3-(4-carboxylatophenyl)-1H-imidazol-1-yl-2(3H)-ylidene]]b… Solvents: Water ;  0.5 h, 100 °C
Reference
pH-Responsive chelating N-heterocyclic dicarbene palladium(II) complexes: recoverable precatalysts for Suzuki-Miyaura reaction in pure water
Li, Liuyi; Wang, Jinyun; Zhou, Chunshan; Wang, Ruihu; Hong, Maochun, Green Chemistry, 2011, 13(8), 2071-2077

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ,  Tetrahydrofuran ;  rt; 2 h, 100 °C
Reference
Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts
Pitteloud, Jean-Philippe; Zhang, Zun-Ting; Liang, Yong; Cabrera, Laura; Wnuk, Stanislaw F., Journal of Organic Chemistry, 2010, 75(23), 8199-8212

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  1 h, 110 °C
Reference
Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts
Trilla, Montserrat; Borja, Guadalupe; Pleixats, Roser; Man, Michel Wong Chi; Bied, Catherine; et al, Advanced Synthesis & Catalysis, 2008, 350(16), 2566-2574

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  18-Crown-6 Solvents: Dimethylformamide ;  1 h, 95 °C; 95 °C → 20 °C
1.2 10 min, 20 °C
1.3 Solvents: Dimethylformamide ;  7 h, 95 °C
Reference
Bis(tetrazolyl)benzenes as ligands in the Suzuki reaction: Promoters or inhibitors?
Burukin, A. S.; Vasil'ev, A. A.; Merkulova, N. L.; Struchkova, M. I.; Zlotin, S. G., Russian Chemical Bulletin, 2006, 55(1), 118-122

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
1.2 Reagents: Water
Reference
Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent
Mowery, Molly E.; DeShong, Philip, Journal of Organic Chemistry, 1999, 64(9), 3266-3270

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Toluene ,  Water ;  80 °C
Reference
Suzuki-Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates
Kohler, Philipp ; Perrin, Timothe; Schafer, Gabriel, Synthesis, 2023, 55(19), 3159-3171

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Bis(benzonitrile)dichloropalladium ,  2925303-71-3 Solvents: Toluene ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  2 h, 80 °C
Reference
Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl Chlorides
Chen, Fang; Zheng, Liping; Li, Chen; Wang, Benlei; Wu, Qing; et al, Small, 2023, 19(36),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium ,  2960271-97-8 (complexes with Pd) Solvents: Water ;  3 h, 40 °C
Reference
Supramolecular linear-dendritic nanoreactors: synthesis and catalytic activity in "green" suzuki-miyaura reactions
Liu, Xin ; Yavitt, F. Max ; Gitsov, Ivan, Polymers (Basel, 2023, 15(7),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2905341-25-3 Solvents: Dichloromethane ,  Water ;  0.5 h, 25 °C
Reference
Sulfobetaine inner salt type double N-heterocyclic carbene palladium complex, synthesis method and application thereof as catalyst in Suzuki coupling reaction
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1-Butanol ,  Water ;  12 h, 100 °C
Reference
Aqueous Suzuki couplings mediated by a hydrophobic catalyst
Hong, Sheng-Bo; Liang, Lan-Chang, RSC Advances, 2022, 12(44), 28862-28866

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  2839708-99-3 Solvents: Water ;  7 min, 100 °C
Reference
Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki -Miyaura Cross-Couplings
Khormi, Afaf Y.; Abboud, Mohamed; Hamdy, Mohamed S.; Eissa, Murad; Shaaban, Mohamed R., Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(1), 105-119

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2842071-34-3 Solvents: Ethanol ,  Water ;  6 h, 80 °C
Reference
Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactions
Tezcan, Burcu; Kemal Yilmaz, Mustafa; Yakali, Gul; Aygun, Muhittin; Guzel, Bilgehan, Inorganica Chimica Acta, 2022, 543,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  4.5 h, rt
Reference
An efficient electrochemical oxidation of C(sp3)-H bond for the synthesis of arylketones
Kong, Jingyang; Zhang, Feng; Zhang, Chenxuan; Chang, Weixing; Liu, Lingyan; et al, Molecular Catalysis, 2022, 530,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2820068-26-4 Solvents: Chloroform ,  Toluene ;  2 h, 80 °C
Reference
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity
Kurpik, Gracjan; Walczak, Anna; Goldyn, Mateusz; Harrowfield, Jack; Stefankiewicz, Artur R., Inorganic Chemistry, 2022, 61(35), 14019-14029

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2821077-20-5 Solvents: Butyl ether ;  7 h, 140 °C
Reference
Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode
Tessema, Eskedar; Fan, Yao-Wen; Chiu, Chiao-Fan; Elakkat, Vijayanath; Rahayu, Hening Asti; et al, Tetrahedron, 2022, 122,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl)imide ion-exchanged) Solvents: Water ;  30 min, 60 °C
Reference
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; Zhou, Zhangquan; Dong, Jiaxin; Sun, Yanping; Ma, Guanglei; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  1 h, 80 °C
1.2 1 h, rt
Reference
Nanowire Networks of Metal-Organosilicates as Reversible Pd(II) Reservoirs for Suzuki Coupling Reactions
Shao, Yu ; Zeng, Hua Chun, ACS Applied Nano Materials, 2021, 4(10), 10886-10901

4-Acetylbiphenyl Raw materials

4-Acetylbiphenyl Preparation Products

4-Acetylbiphenyl Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:92-91-1)
SFD1116
in Stock
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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